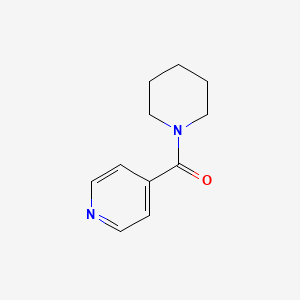

Piperidin-1-yl(pyridin-4-yl)methanone

Description

Contextual Significance of Pyridine (B92270) and Piperidine (B6355638) Hybrid Architectures in Chemical Research

Hybrid molecules containing both pyridine and piperidine rings are of profound interest in chemical research, particularly in drug discovery and medicinal chemistry. frontiersin.org The pyridine ring, an aromatic six-membered heterocycle, is a common feature in numerous natural products like vitamins and alkaloids, as well as a vast number of synthetic pharmaceuticals. lifechemicals.com It is often used to enhance the solubility and bioavailability of less soluble compounds due to its polarity and the basicity of its nitrogen atom, which can form salts or engage in hydrogen bonding. nih.govresearchgate.net Analysis of FDA-approved drugs reveals that pyridine is one of the most frequently occurring nitrogen heterocycles, present in a significant number of small molecule drugs. lifechemicals.comnanobioletters.com

Complementing the aromatic pyridine ring is the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle. The non-planar, three-dimensional nature of the piperidine ring is a highly sought-after feature in modern drug design, as it allows for better exploration of the chemical space compared to flat aromatic systems. pharmaffiliates.com This 3D characteristic can lead to improved binding specificity and pharmacokinetic properties. Piperidine and its derivatives are key components in a wide array of biologically active compounds and are recognized as privileged structures in medicinal chemistry. nanobioletters.comchemsynthesis.com The fusion of these two scaffolds into a single molecular architecture, as seen in Piperidin-1-yl(pyridin-4-yl)methanone, creates a versatile platform that combines the electronic properties of an aromatic system with the conformational flexibility of a saturated ring.

Structural Characteristics and Chemical Importance of this compound as a Chemical Scaffold

This compound is structurally defined by a piperidine ring linked via its nitrogen atom to the carbonyl carbon of a pyridin-4-yl group. This arrangement forms a tertiary amide bond, which is a key structural feature. The amide linkage is generally planar and resistant to rotation, which imparts a degree of rigidity to the molecule while also serving as a hydrogen bond acceptor.

The chemical importance of this scaffold stems from the distinct properties of its constituent parts:

The Pyridin-4-yl Moiety: The pyridine ring is electron-deficient, and the nitrogen atom at position 1 influences the electronic distribution of the ring, making the carbons at positions 2 and 4 susceptible to nucleophilic attack. researchgate.net The nitrogen atom itself is basic and acts as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems.

The Piperidine Ring: As a saturated heterocycle, the piperidine ring typically adopts a stable chair conformation. chemrevlett.com This non-planar structure is a key contributor to the three-dimensional shape of molecules that contain it.

The Amide Linker: This bridge provides a stable connection between the two heterocyclic rings. The carbonyl oxygen is a strong hydrogen bond acceptor, while the planarity of the amide group influences the relative orientation of the two rings.

The compound serves as a versatile chemical scaffold because it possesses multiple sites for chemical modification, allowing for the synthesis of diverse molecular libraries. The pyridine ring can be substituted, and the piperidine ring can bear various functional groups, making it a valuable starting point for creating more complex and functionally optimized molecules.

Table 1: Physicochemical Properties of Structurally Related Compounds Note: Data for the specific title compound is not readily available. The table below presents data for closely related structural analogs to provide context.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | 210.32 | 496057-63-7 nih.gov |

| Piperidin-3-yl(pyridin-4-yl)methanone | C11H14N2O | 190.24 | 1517899-17-0 bldpharm.com |

| (1-Methylpiperidin-4-yl)(pyridin-2-yl)methanone | C12H16N2O | 204.27 | 517875-04-6 pharmaffiliates.com |

| Piperidin-1-yl(thiophen-2-yl)methanone | C10H13NOS | 195.29 | 56434-09-4 chemsynthesis.com |

Overview of Contemporary Academic Research Directions on Pyridin-4-yl Carbonyl and Piperidine Derivatives

Academic and industrial research on scaffolds related to this compound is vibrant and multifaceted, primarily focusing on applications in medicinal chemistry and materials science. The inherent structural features of this hybrid architecture make it an attractive core for developing novel therapeutic agents.

One significant area of research involves the development of enzyme inhibitors. For instance, scaffolds containing piperidine and other heterocyclic rings have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. researchgate.net The ability of the pyridine and piperidine nitrogens, along with the carbonyl oxygen, to form specific hydrogen bonds and salt bridges within enzyme active sites is a key driver of this research.

In the field of neuroscience, related pyridinoylpiperidine structures have been patented as potent and selective 5-HT1F receptor agonists. google.com These compounds are investigated for the treatment of conditions like migraine, highlighting the utility of the scaffold in designing agents that act on the central nervous system. The synthesis of these agonists often involves coupling a substituted piperidine with a pyridine carboxylic acid derivative, underscoring the role of this compound as a foundational structure.

Furthermore, the pyridin-4-yl carbonyl piperidine framework serves as a crucial building block in the synthesis of more complex molecules. Chemical suppliers offer a variety of derivatives of this scaffold, which are used as intermediates in multi-step synthetic sequences. bldpharm.compharmaffiliates.com Research has shown the synthesis of novel piperazine (B1678402) derivatives from related starting materials for applications in bioorthogonal labeling, a technique used to study biomolecules in their natural environment. researchgate.net The synthesis of various piperidin-4-one derivatives, which can be precursors to these methanone (B1245722) structures, is also an active area of investigation. chemrevlett.comgoogleapis.com

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl(pyridin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXJLKHSKUVBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Piperidin 1 Yl Pyridin 4 Yl Methanone and Analogous Chemical Structures

Established Synthetic Pathways

The construction of Piperidin-1-yl(pyridin-4-yl)methanone and related structures predominantly relies on a set of robust and well-documented chemical reactions. These pathways offer reliable access to the target molecule and its derivatives.

Acylation Reactions for Ketone Formation

A primary and straightforward method for synthesizing the target compound is through the acylation of piperidine (B6355638) with an activated derivative of isonicotinic acid. This reaction directly forms the central ketone-piperidine linkage. The most common activated species is isonicotinoyl chloride, which reacts readily with the secondary amine of the piperidine ring. researchgate.netnih.gov This type of acylation is not limited to acid chlorides; other activated carboxylic acid species can also be employed. For instance, the synthesis of analogous structures has been achieved by treating a piperidine intermediate with pyrazine-2-carbonyl chloride. vulcanchem.com

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be optimized to achieve high yields. Studies have shown that these acylation reactions can often be conducted at room temperature and may proceed instantaneously. nih.gov This method's efficiency and operational simplicity make it a preferred route in many synthetic campaigns.

Table 1: Representative Acylation Reaction Conditions

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| (S)-2-methyl-4-oxopiperidine + 3-chloro-2-(trifluoromethyl)isonicotinoyl chloride | Not Specified | Not Specified | Not Specified | 59% (of subsequent product) | acs.org |

| Piperidin-4-ol + 2-chloropyridine (B119429) | K₂CO₃ | DMF | 80°C | Not specified for acylation step | vulcanchem.com |

| Hydroxylamine-pretreated ketosteroids + Isonicotinoyl chloride (INC) | 4-dimethylaminopyridine | Aqueous | Room Temperature, Instantaneous | Not specified | nih.gov |

Organometallic Coupling Reactions (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, provide a powerful alternative for constructing the carbon-carbon and carbon-heteroatom bonds necessary for these structures. One patented process describes reacting N,N-diethyl-1-methylpiperidine-4-carboxamide with a Grignard reagent derived from 2,6-dibromopyridine (B144722) to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (B1287128). google.com This approach builds the ketone functionality directly on the pyridine (B92270) ring.

Another strategy involves the addition of Grignard reagents to activated pyridine precursors, such as pyridinium (B92312) salts, which can lead to functionalized dihydropyridines that are precursors to the final piperidine derivatives. rug.nl The scope of Grignard reagents is broad, including aryl, alkyl, and vinyl magnesium halides. nih.govdea.gov These reactions often exhibit high regioselectivity, dictated by the substitution pattern on the pyridine ring and the nature of the Grignard reagent. rug.nl For instance, the reaction of 4-bromoanisole (B123540) with magnesium produces a Grignard reagent that can subsequently react with a nitrile-substituted piperidine to form the desired ketone linkage. dea.gov

Condensation and Coupling Reactions for Heterocycle Linkage

Condensation reactions offer another route to link the piperidine and pyridine moieties. Nitrogen nucleophiles, such as piperidine, can undergo 1,4-addition with activated pyranones, followed by rearrangement to yield products analogous to those from direct condensation. rsc.org For example, piperidine can condense with 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane to form an enamino ketone. rsc.org

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed. A notable example involves the palladium-catalyzed coupling of piperidine with a 6-bromopicolinamide (B1343779) derivative. google.com This method is highly versatile for creating a C-N bond between a piperidine nitrogen and a halogenated pyridine ring, offering access to a wide range of substituted analogs. google.com

Nucleophilic Substitution Strategies on Activated Heterocycles

The nucleophilic character of the piperidine nitrogen is frequently exploited in substitution reactions with activated pyridine rings. When the pyridine ring is substituted with a good leaving group (e.g., a halogen) and activated by electron-withdrawing groups, piperidine can directly displace the leaving group to form the piperidine-pyridine bond. A common strategy involves the reaction of a piperidinol with 2-chloropyridine under basic conditions to form an ether linkage, with the subsequent acylation at the piperidine nitrogen. vulcanchem.com

Intramolecular nucleophilic substitution provides an elegant method for constructing the piperidine ring itself from an acyclic precursor. An efficient, metal-free, one-pot reaction has been developed that starts from halogenated amides. mdpi.com This process integrates amide activation, reduction, and intramolecular nucleophilic substitution to form various N-substituted piperidines in good yields. mdpi.com

Amide Formation and Related Carbon-Nitrogen Bond Constructions

The formation of the amide bond between the piperidine nitrogen and the pyridine-4-carboxylic acid (isonicotinic acid) is the most direct and widely used method for synthesizing this compound. This transformation is a cornerstone of peptide chemistry and has been extensively optimized for small molecule synthesis.

The reaction typically involves the activation of the carboxylic acid group of isonicotinic acid with a coupling agent, followed by the addition of piperidine. A variety of coupling reagents are available, each with specific advantages. For example, HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), often used in conjunction with HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA (Diisopropylethylamine), is highly effective. google.commdpi.com Another common agent is CDI (Carbonyldiimidazole), which provides a milder alternative for promoting amide bond formation. mdpi.com The choice of coupling agent and conditions allows for the synthesis of a diverse library of amide-linked compounds. mdpi.com

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive/Base | Solvent | Typical Conditions | Source |

|---|---|---|---|---|

| HBTU | HOBt, DIPEA | DMF | Room Temperature | mdpi.com |

| HBTU | DIPEA | Acetonitrile | Room Temperature | google.com |

| CDI | None specified | CH₂Cl₂ | Not specified | mdpi.com |

Advanced and Stereoselective Synthetic Approaches

Beyond the established pathways, research has focused on developing more sophisticated and stereoselective methods. The hydrogenation of substituted pyridines is a fundamental approach to producing piperidines, and recent advances have introduced novel catalytic systems. nih.gov For instance, heterogeneous cobalt catalysts have been developed for acid-free hydrogenation, even in water as a solvent. nih.gov

For creating chiral piperidine derivatives, stereoselective methods are crucial. Palladium-catalyzed asymmetric hydrogenation has been shown to be effective for producing highly valuable fluorinated piperidines. nih.gov Catalytic asymmetric dearomatization of pyridinium salts using chiral copper catalysts and Grignard reagents represents a cutting-edge technique to access enantioenriched 1,4-dihydropyridines, which are versatile precursors to chiral piperidines. rug.nl

Cascade reactions, which combine multiple synthetic steps into a single operation, offer increased efficiency. One-pot procedures have been developed that combine amide activation, reduction, and intramolecular cyclization to build the piperidine ring system without the need for metal catalysts. mdpi.com These advanced methodologies provide powerful tools for the synthesis of complex and stereochemically defined analogs of this compound.

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, these methods are crucial for coupling the pyridine and piperidine fragments or for functionalizing the pre-formed heterocyclic rings.

A key challenge is the selective functionalization of the pyridine ring at the C4 position. nih.gov Negishi cross-coupling reactions have been effectively employed for this purpose. This strategy involves the deprotonation of pyridine at the C4-position using a strong base like n-butylsodium, followed by transmetalation with zinc chloride to generate an organozinc reagent. nih.gov This intermediate can then be coupled with a variety of aromatic and heteroaromatic halides. nih.gov Similarly, copper-catalyzed cross-coupling reactions offer a viable route; for instance, a CuCN-catalyzed coupling of a pyridine thioester with a Grignard reagent can effectively form the required aryl ketone structure. digitellinc.com Palladium-catalyzed reactions, such as the asymmetric aminoacetoxylation of unactivated alkenes, can be used to construct chiral piperidine rings that can later be coupled to the pyridine moiety. organic-chemistry.org

| Catalytic System | Reaction Type | Substrates | Bond Formed | Reference |

|---|---|---|---|---|

| n-BuNa / ZnCl₂ / Pd-catalyst | Negishi Cross-Coupling | 4-Sodiopyridine, Aryl Halides | C4(Pyridine)-C(Aryl) | nih.gov |

| CuCN | Grignard Coupling | Pyridine Thioester, Grignard Reagents | C(Pyridine)-C(Carbonyl) | digitellinc.com |

| Palladium / Chiral Ligand | Asymmetric Aminoacetoxylation | Unactivated Alkenes | C-N, C-O (in piperidine ring) | organic-chemistry.org |

| Rhodium(I) / Chiral Ligand | Asymmetric Hydrogenation | Tetrasubstituted Enamides | C-H (in piperidine ring) | nih.gov |

Intramolecular Cyclization Techniques for Piperidine Ring Formation

The formation of the piperidine ring itself is a critical step that can be achieved through various intramolecular cyclization strategies. nih.gov These methods typically start with an acyclic precursor containing a nitrogen atom and other reactive functional groups that are induced to form the heterocyclic ring. nih.gov The choice of method often depends on the desired substitution pattern on the piperidine ring.

Classical methods like the Dieckmann condensation are frequently used to synthesize 4-piperidone (B1582916) scaffolds, which are direct precursors to many piperidine derivatives. dtic.mil This reaction involves the intramolecular condensation of a diester in the presence of a base. dtic.mil Other notable techniques include:

Aza-Michael Reaction : An intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Reductive Amination : The intramolecular reaction between an amine and a ketone or aldehyde group within the same molecule, followed by reduction. nih.gov

Radical Cyclization : The use of radical initiators to trigger the cyclization of an unsaturated amine, which can be mediated by catalysts such as cobalt(II). nih.gov

Electrophilic Cyclization : The cyclization of an amine onto an activated double bond or other electrophilic center. nih.gov

Electroreductive Cyclization : A method using an electric current to induce the cyclization of an imine with a tethered dihaloalkane. nih.gov

| Cyclization Method | Key Reagents/Conditions | Acyclic Precursor Type | Reference |

|---|---|---|---|

| Dieckmann Condensation | Base (e.g., NaOEt) | Diester with an amino linker | dtic.mil |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | nih.gov |

| Reductive Hydroamination | Acid catalyst, reducing agent | Alkynyl amines | nih.gov |

| N-Acyliminium Ion Cyclization | Lewis or Brønsted acid | N-acyliminium ion with a nucleophilic side chain | elsevierpure.comresearchgate.net |

| Electroreductive Cyclization | Cathode, dihaloalkane | Imine | nih.gov |

Principles and Applications of Green Chemistry in Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Its 12 principles provide a framework for creating more sustainable and environmentally benign synthetic routes. yale.edu These principles include preventing waste, maximizing atom economy, using less hazardous chemicals, employing safer solvents, designing for energy efficiency, and utilizing catalytic reagents over stoichiometric ones. yale.edu

In the synthesis of piperidine and pyridine derivatives, green chemistry principles are increasingly being applied. nih.govrasayanjournal.co.in For instance, an efficient and environmentally friendly approach to N-substituted piperidones has been developed that avoids the classical Dieckman condensation, thereby reducing waste and hazardous reagent use. nih.gov Other applications include:

Microwave-Assisted Synthesis : This technique can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent (or using water as a solvent) minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a product that contains portions of all reactants, which improves atom economy and process efficiency. rasayanjournal.co.in

Use of Safer Reagents : Efforts have been made to replace hazardous reagents, such as the use of 3-(diethylamino)propylamine (B94944) (DEAPA) as a less toxic alternative to piperidine for Fmoc removal in peptide synthesis. rsc.org

| Green Chemistry Technique | Principle(s) Addressed | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Design for Energy Efficiency | Faster reaction rates, higher yields, cleaner products | nih.gov |

| Solvent-Free Conditions | Safer Solvents and Auxiliaries | Reduced waste, easier purification, lower environmental impact | rasayanjournal.co.inresearchgate.net |

| Multicomponent Reactions | Atom Economy, Prevention | High efficiency, reduced number of synthetic steps | rasayanjournal.co.in |

| Ultrasonic Irradiation | Design for Energy Efficiency | Reduced reaction times, increased yields | mdpi.com |

Continuous Flow and Microreactor Synthesis Implementations

Continuous flow chemistry, often performed in microreactors, represents a significant technological advancement over traditional batch processing. chimia.ch Microreactors offer superior control over reaction parameters such as temperature and mixing due to their high surface-area-to-volume ratio. chimia.chmdpi.com This enhanced control leads to improved yields, higher selectivity, and increased safety, particularly for highly exothermic or hazardous reactions. chimia.ch

This technology has been successfully applied to the synthesis of heterocyclic compounds relevant to this compound. For example, the N-oxidation of pyridine derivatives has been achieved with up to 99% yield in a packed-bed microreactor, a process that is safer and more efficient than batch methods. organic-chemistry.org The system demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity. yale.eduorganic-chemistry.org Similarly, continuous flow systems have been developed for synthesizing libraries of compounds based on the piperidin-4-one scaffold and for producing various pyridone derivatives. researchgate.netresearchgate.net The ability to easily scale production by running the system for longer or by using multiple reactors in parallel makes flow chemistry particularly attractive for industrial applications. organic-chemistry.org

| Parameter | Batch Reactor | Continuous Flow Microreactor | Reference |

|---|---|---|---|

| Heat Transfer | Poor, leads to hotspots | Excellent, highly controlled temperature | chimia.ch |

| Mixing | Often inefficient | Rapid and efficient diffusion-based mixing | chimia.ch |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes | organic-chemistry.org |

| Scalability | Difficult, requires re-optimization | Straightforward ("scale-out") | organic-chemistry.org |

| Yield/Selectivity | Variable | Often higher and more consistent | chimia.ch |

Strategic Use as a Synthetic Intermediate and Building Block

The piperidine and pyridine moieties are prevalent in pharmaceuticals and natural products, making them valuable building blocks in medicinal chemistry. nih.govresearchgate.net The synthesis of this compound exemplifies the strategic combination of these two important heterocyclic scaffolds.

Derivatization from Piperidin-4-one Scaffolds

Piperidin-4-one is a versatile and widely used synthetic intermediate. chemrevlett.com Its carbonyl group at the 4-position and the secondary amine at the 1-position provide two reactive handles for a wide range of chemical transformations. The piperidin-4-one ring system can be constructed via methods like the Mannich condensation. chemrevlett.com

Once formed, the piperidin-4-one scaffold can be elaborated into more complex structures. researchgate.netacs.org For example, the nitrogen atom can be acylated, alkylated, or arylated. The ketone can undergo reactions such as Wittig olefination, reductive amination, or conversion to a variety of other functional groups. In the synthesis of the title compound, piperidine itself (which can be obtained by reduction of piperidin-4-one) is acylated with an activated isonicotinic acid derivative. Alternatively, the piperidin-4-one can be N-acylated first, followed by modification or removal of the C4-ketone. This scaffold approach is central to building libraries of drug-like molecules for screening. researchgate.netbenthamdirect.com

| Reaction Site | Transformation | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| N1-Amine | Acylation | Acyl Chloride, TEA | N-Acyl-4-piperidone | nih.gov |

| C4-Ketone | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 4-Amino-piperidine | nih.gov |

| C3/C5-Methylene | Aldol Condensation | Aldehyde, Base | 3,5-Bis(ylidene)-4-piperidone | nih.gov |

| N1-Amine | Reaction with Isocyanate | Isocyanate, DMF, TEA | 4-piperidone-1-carboxamide | nih.gov |

Functionalization of Pyridine Derivatives as Precursors

The synthesis of the pyridin-4-yl-methanone portion of the target molecule requires a pyridine ring that is functionalized at the C4 position. Due to the electron-deficient nature of the pyridine ring, direct functionalization can be challenging, often leading to reactions at the C2 or C6 positions. researchgate.netresearchgate.net However, several modern strategies have been developed to achieve selective C4 functionalization.

One powerful method involves direct C-H metalation. The use of n-butylsodium allows for selective deprotonation at the C4 position, which is in contrast to organolithium reagents that typically add to the C2 position. nih.gov The resulting 4-sodiopyridine can then react with various electrophiles or be used in cross-coupling reactions. nih.gov Another innovative approach is the photochemical functionalization via pyridinyl radicals, which can be generated by the single-electron reduction of pyridinium ions. researchgate.netnih.gov This method allows for coupling with radical partners at the C4 position with high regioselectivity. nih.gov

More traditional, yet reliable, methods start with commercially available, pre-functionalized pyridines. Isonicotinic acid (pyridine-4-carboxylic acid) is a common starting material. It can be converted to a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with the nitrogen of piperidine to form the desired amide (ketone) linkage.

| Functionalization Strategy | Key Reagents/Intermediates | Precursor Formed | Reference |

|---|---|---|---|

| Direct C-H Metalation | n-Butylsodium | 4-Sodiopyridine | nih.gov |

| Photochemical Radical Functionalization | Photocatalyst, Dithiophosphoric Acid | C4-functionalized pyridine | researchgate.netnih.gov |

| Activation of Carboxylic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Isonicotinoyl chloride | google.com |

| Nucleophilic Aromatic Substitution | 4-Halopyridine, Nucleophile | 4-Substituted Pyridine | researchgate.net |

| Tandem Cycloaddition/Cycloreversion | 1,4-Oxazinone, Alkyne | Polysubstituted Pyridine | nih.gov |

Chemo- and Regioselective Functional Group Transformations

The synthesis of this compound and its analogs relies heavily on chemo- and regioselective functional group transformations to ensure the correct assembly of the piperidine and pyridine moieties and the formation of the central ketone or amide linkage. These transformations are critical for achieving high yields and purity by selectively reacting one functional group in the presence of others.

A primary and highly regioselective method for synthesizing the target compound is the direct amide coupling of isonicotinic acid with piperidine. This reaction inherently provides the desired 4-substituted pyridine regioisomer due to the starting material's structure. The chemoselectivity of this transformation is managed through the use of specific coupling agents that activate the carboxylic acid for nucleophilic attack by the secondary amine of the piperidine ring, without affecting other potentially reactive sites. Various coupling agents have been employed for this purpose, each with its own advantages in terms of reaction conditions and yields. nih.gov

For the synthesis of more complex analogs, functional group transformations on pre-existing piperidine or pyridine rings are common. These often involve protecting group strategies to ensure chemoselectivity. For instance, in the synthesis of piperidine derivatives, the nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc) to prevent its reaction while other parts of the molecule are modified. acgpubs.org Following the desired transformation, the protecting group is selectively removed.

The synthesis of pyridinoylpiperidine analogs has been achieved through a multi-step process involving the reaction of N,N-diethyl-1-methylpiperidine-4-carboxamide with 2,6-dibromopyridine and a Grignard reagent, followed by the addition of hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide. google.com This sequence demonstrates regioselectivity in the functionalization of the pyridine ring.

Furthermore, the synthesis of related compounds like 4-hydroxy-4-(pyridyl)alk-3-en-2-ones is achieved through a base-mediated condensation of ketones with pyridinecarboxylates, showcasing another example of regioselective C-C bond formation at the 4-position of the pyridine ring. nih.gov

Detailed research findings on these chemo- and regioselective transformations are presented in the following tables.

Table 1: Amide Coupling Reactions for the Synthesis of this compound and Analogs

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Isonicotinic acid | Diaminoalkane | 1-Propylphosphonic anhydride | Anhydrous DMF or DMSO | Inert atmosphere | Bispyridine bridging ligands | Not specified | nih.gov |

| Chromone-2-carboxylic acid | 4-Amino-N-Boc-piperidine | EDC.HCl, DMAP | DCM | Room temp., overnight | N-Boc-piperidine amide derivative | Not specified | acgpubs.org |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane | Potassium carbonate | DMF | Room temp., 3 hours | N-Boc-Piperidine-4-carboxylic acid methyl ester | Not specified | chemicalbook.com |

| Isonicotinic acid | o-toluidine | None (thermal) | Non-polar solvents | Heating | N-(o-tolyl)isonicotinamide | Not specified | ppublishing.org |

Click on the column headers to sort the data.

Table 2: Regioselective Functionalization of Pyridine and Piperidine Rings

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Key Transformation | Reference |

| 4-Methylpyridine | Acetyl chloride, then Sodium hydroxide | Chloroform, 30-35 °C | 1-(4-Pyridyl)-2-propanone | C-acylation at the methyl group adjacent to the pyridine ring | chemicalbook.com |

| N,N-diethyl-1-methylpiperidine-4-carboxamide | 2,6-dibromopyridine, Grignard reagent, HBr | Not specified | (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide | Regioselective arylation and ketone formation | google.com |

| (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone HBr | Copper(I) oxide | < 80 °C | (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Nucleophilic aromatic substitution of bromide with amine | google.com |

| Ketones | Pyridinecarboxylates | Base-mediated | 4-Hydroxy-4-(pyridyl)alk-3-en-2-ones | Condensation at the 4-position of the pyridine ring | nih.gov |

Click on the column headers to sort the data.

Advanced Spectroscopic and Structural Characterization of Piperidin 1 Yl Pyridin 4 Yl Methanone

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides a powerful tool for the identification of functional groups and the elucidation of molecular structure. For Piperidin-1-yl(pyridin-4-yl)methanone, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy offer complementary information regarding its vibrational modes.

Detailed Band Assignments and Interpretation of Functional Groups

The FT-IR and FT-Raman spectra of this compound are characterized by a series of distinct bands corresponding to the various functional groups present in the molecule. The analysis of these spectra allows for a detailed assignment of the fundamental vibrational modes.

The pyridinyl moiety exhibits characteristic C-H stretching vibrations, which are typically observed in the 3100-3000 cm⁻¹ region. imist.ma In-plane and out-of-plane bending vibrations of the pyridinyl C-H bonds also give rise to absorptions at lower frequencies. The C=C and C=N stretching vibrations within the pyridine (B92270) ring are expected to appear in the 1600-1430 cm⁻¹ range. imist.ma

The piperidinyl group is characterized by its aliphatic C-H stretching vibrations, which are typically found in the 2950-2850 cm⁻¹ region. mdpi.com The CH₂ scissoring and rocking deformations of the piperidine (B6355638) ring are also identifiable in the mid-frequency range of the spectra. researchgate.net

A key feature in the vibrational spectra is the C=O stretching band of the methanone (B1245722) linker. This band is typically strong in the FT-IR spectrum and can be found in the region of 1700-1600 cm⁻¹. mdpi.com Its precise position can provide insights into the electronic environment and potential intermolecular interactions.

Table 1: Tentative FT-IR and FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Pyridinyl C-H Stretching |

| 2950-2850 | Piperidinyl C-H Stretching |

| 1700-1600 | C=O Stretching |

| 1600-1430 | Pyridinyl Ring (C=C, C=N) Stretching |

| Below 1500 | CH₂ Bending (Piperidinyl) |

Note: The exact positions of the bands can vary depending on the physical state of the sample and intermolecular interactions.

Computational Prediction and Validation of Vibrational Frequencies

To complement the experimental data, computational methods, particularly Density Functional Theory (DFT), are employed to predict the vibrational frequencies of this compound. researchgate.netresearchgate.netresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net

Commonly used functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), provide theoretical frequencies that, after scaling to account for anharmonicity and other systematic errors, show good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This correlation between the calculated and experimental data validates the accuracy of both the experimental assignments and the computational model. Furthermore, the computational analysis can aid in the assignment of complex vibrational modes that may be difficult to interpret from the experimental spectra alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and three-dimensional structure of molecules in solution.

High-Resolution ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their chemical environments. The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. mdpi.com The chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern of the pyridine ring.

The protons of the piperidine ring will be observed in the aliphatic region, generally between δ 1.0 and 4.0 ppm. mdpi.comrsc.org The signals for the axial and equatorial protons may be distinct due to the conformational rigidity of the piperidine ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the methanone group is expected to have a characteristic chemical shift in the downfield region of the spectrum, typically around δ 170 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), while the carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm).

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Pyridinyl-H | 7.0 - 9.0 |

| ¹H | Piperidinyl-H | 1.0 - 4.0 |

| ¹³C | C=O (Methanone) | ~170 |

| ¹³C | Pyridinyl-C | 120 - 150 |

| ¹³C | Piperidinyl-C | 20 - 60 |

Elucidation of Complex Spin Systems and Conformational States using 2D NMR (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity within the molecule.

The HSQC spectrum correlates the signals of protons directly attached to carbon atoms, allowing for the straightforward assignment of the protonated carbons in both the pyridine and piperidine rings.

The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon, and for confirming the link between the pyridine and piperidine rings through the methanone bridge. For instance, correlations between the protons on the pyridine ring and the carbonyl carbon, as well as between the protons on the piperidine ring and the carbonyl carbon, would be expected in the HMBC spectrum. mdpi.com These 2D NMR experiments are also instrumental in studying the conformational states of the piperidine ring.

Theoretical Calculations of Chemical Shifts (e.g., GIAO Method)

Theoretical calculations of NMR chemical shifts provide a powerful means to validate experimental assignments and to gain a deeper understanding of the electronic structure of the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. imist.ma

By employing DFT methods, such as B3LYP, with a suitable basis set, the magnetic shielding tensors for each nucleus in this compound can be calculated. mdpi.com These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The calculated chemical shifts can then be compared with the experimental values. A good correlation between the theoretical and experimental data provides strong support for the proposed structure and the spectral assignments.

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions and Crystal Packing:In the absence of crystallographic data, an analysis of the crystal packing and intermolecular interactions for this compound cannot be conducted.

Due to the lack of specific data for this compound, the generation of a detailed and accurate article according to the provided outline is not possible at this time.

Computational Chemistry and Theoretical Investigations of Piperidin 1 Yl Pyridin 4 Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. While specific published studies focusing exclusively on Piperidin-1-yl(pyridin-4-yl)methanone are not abundant, the application of standard theoretical methods can be described.

Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are cornerstones of computational chemistry for determining the ground-state properties of molecules. researchgate.netniscair.res.in DFT methods, such as the widely used B3LYP functional, are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized molecules. niscair.res.innanobioletters.com The Hartree-Fock method, while being a more fundamental ab initio approach, often serves as a starting point for more complex calculations. researchgate.net

For this compound, these methods would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in its most stable energetic state. nanobioletters.com Such calculations have been successfully applied to various piperidine (B6355638) and pyridine (B92270) derivatives to determine their optimized structures. researchgate.netresearchgate.net The resulting geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, these methods allow for the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.36 Å | |

| C-C (pyridine) | 1.39 Å | |

| C-N (pyridine) | 1.34 Å | |

| Bond Angle | O=C-N | 121.5° |

| C-N-C (piperidine) | 118.0° | |

| Dihedral Angle | Pyridine-C=O | ~30-40° |

Note: The values in this table are illustrative examples based on typical values for similar functional groups and are not from a specific calculation on this exact molecule.

The structural flexibility of this compound, particularly due to the piperidine ring and the rotatable bond connecting the two ring systems, necessitates a thorough conformational analysis. This process involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and their relative energies. researchgate.net The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. researchgate.net

Computational methods are used to perform geometry optimization starting from different initial structures to locate the energy minima corresponding to each stable conformer. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. For similar piperidine-containing structures, computational studies have been essential in identifying the preferred conformations, which in turn influence their biological activity and physical properties. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.comresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netijcce.ac.ir For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the lone pairs of the nitrogen and oxygen atoms. mdpi.com The LUMO is likely to be distributed over the pyridine ring and the carbonyl group. mdpi.com DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. niscair.res.innanobioletters.com

| Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference (ΔE) |

Note: These values are illustrative and represent typical ranges for similar organic molecules.

Electronic Structure and Reactivity Descriptors

Beyond the fundamental ground state and FMO analysis, other computational descriptors provide deeper insights into the electronic nature and reactivity of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.orgrsc.org The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov

For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making these the primary sites for interactions with electrophiles and for hydrogen bonding. nih.govsdiarticle3.com The hydrogen atoms on the piperidine ring and the pyridine ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. MEP analysis is frequently used in drug design to understand how a ligand might interact with its protein target. rsc.orgnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.deyoutube.com NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Non-Covalent Interactions

The stability and structure of molecules are significantly influenced by a network of interactions, both covalent and non-covalent. The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are powerful computational tools used to analyze the electron density of a molecule to identify and characterize these interactions.

QTAIM analysis partitions the electron density of a molecule into atomic basins, allowing for a quantitative description of bonding. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a negative Laplacian is indicative of a shared-shell (covalent) interaction, while a positive Laplacian suggests a closed-shell (non-covalent) interaction, such as hydrogen bonds or van der Waals forces.

RDG analysis provides a visual representation of non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This generates three-dimensional isosurfaces that highlight different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) appear as blue-colored surfaces.

Weak van der Waals interactions are represented by green surfaces.

Strong repulsive interactions (e.g., steric clashes) are shown in red.

In studies of compounds structurally similar to this compound, such as N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, QTAIM and RDG analyses have been instrumental. scielo.org.mx These studies reveal intricate networks of intermolecular hydrogen bonds (e.g., N-H···N, C-H···O) and other weak interactions like C-H···π and π-π stacking, which are crucial for the formation of stable supramolecular structures. scielo.org.mx For this compound, one could anticipate the presence of C-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking involving the pyridine rings in a condensed phase.

Prediction of Optical and Chemical Properties

Computational chemistry provides a powerful avenue for predicting the optical and chemical properties of molecules before their synthesis and experimental characterization. Density Functional Theory (DFT) is a widely used method for these predictions.

Linear and Non-Linear Optical Properties (e.g., Polarizability, Hyperpolarizability)

The interaction of a molecule with an external electric field gives rise to its optical properties. Linear polarizability (α) describes the linear response of the molecular electron cloud to the electric field, while non-linear optical (NLO) properties, such as the first hyperpolarizability (β), describe the non-linear response. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. ias.ac.innih.gov

The calculation of these properties is highly dependent on the chosen theoretical method and basis set. journaleras.com For organic molecules, particularly those with donor-acceptor character, DFT calculations have proven to be effective. nih.govresearchgate.net The piperidine ring can act as an electron donor, while the pyridin-4-yl-methanone moiety can function as an electron-accepting group. This intramolecular charge transfer is a key factor for enhancing NLO properties. nih.gov

Theoretical studies on various piperidine and pyridine derivatives have shown that their polarizability and hyperpolarizability values can be significant. nih.govphyschemres.orgphyschemres.org For instance, investigations on piperidone derivatives have demonstrated that the presence of conjugated π-systems leads to enhanced NLO responses. nih.govresearchgate.net The first hyperpolarizability (β) values for some pyridine derivatives have been reported to be many times greater than that of urea, a standard reference material for NLO studies. journaleras.com

Below is a table with representative calculated optical properties for a related piperazine (B1678402) derivative, illustrating the type of data obtained from such computational studies.

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 0.283 x 10⁻¹⁸ |

| Mean Polarizability (α) | 47.95 x 10⁻²⁴ |

| First Hyperpolarizability (β) | 168.49 x 10⁻³⁰ |

Table: Calculated optical properties for Piperazine-1,4-diium bis 2,4,6-trinitrophenolate, a compound with a nitrogen-containing heterocyclic ring, at the B3LYP/6-311++G(d,p) level of theory. physchemres.org

Theoretical Prediction of Chemical Reactivity Parameters (e.g., Global Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the ability of a molecule to donate electrons.

LUMO represents the ability of a molecule to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2 : Hardness is a measure of the molecule's resistance to change in its electron distribution. A lower hardness value indicates higher reactivity. dergipark.org.tr

Chemical Softness (S) = 1 / (2η) : Softness is the reciprocal of hardness.

Electrophilicity Index (ω) = χ² / (2η) : This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor. dergipark.org.tr

The following table presents illustrative data for calculated reactivity parameters for a series of non-fullerene derivatives, showcasing how these values can differ with small structural modifications.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Hardness (η) | Electrophilicity Index (ω) |

| Reference | -5.87 | -3.21 | 1.33 | 7.74 |

| Derivative 1 | -5.73 | -3.37 | 1.18 | 7.79 |

| Derivative 2 | -5.70 | -3.42 | 1.14 | 7.96 |

| Derivative 3 | -5.69 | -3.49 | 1.10 | 8.24 |

Table: Illustrative global reactivity parameters for a reference compound and its derivatives, showing the effect of structural modification on the calculated values. acs.org

For this compound, the nitrogen atom of the pyridine ring and the carbonyl oxygen would be expected to be the primary sites for electrophilic attack, as indicated by their higher electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps. mdpi.com

Advanced Applications in Chemical Sciences Non Biological Focus

Utility as a Versatile Synthetic Building Block for Complex Molecules

Piperidin-1-yl(pyridin-4-yl)methanone and its derivatives are recognized as crucial intermediates and building blocks in synthetic organic chemistry. molport.com The compound's structure, containing both a saturated piperidine (B6355638) heterocycle and an aromatic pyridine (B92270) ring, allows for a wide range of chemical modifications. This versatility enables chemists to construct intricate molecular architectures that are otherwise difficult to access.

Construction of Multicyclic and Polyheterocyclic Systems

The dual-ring system of this compound serves as a robust scaffold for the synthesis of more complex multicyclic and polyheterocyclic structures. mdpi.com The piperidine moiety can act as a nucleophile or be functionalized at various positions, while the pyridine ring offers sites for electrophilic or nucleophilic substitution, as well as metal-catalyzed cross-coupling reactions.

Researchers have demonstrated that piperidine-containing fragments can be effectively coupled with other cyclic systems to generate novel, larger molecules. For instance, the coupling of 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one with carboxylic acids is a key step in creating complex fused heterocyclic systems. nih.gov This strategy highlights how the piperidine unit can serve as a foundational element for building elaborate molecular frameworks. Advanced synthetic protocols, including multicomponent reactions, further expand the utility of such building blocks, allowing for the rapid assembly of polyheterocyclic compounds from simple precursors. mdpi.comresearchgate.net The ability to use piperidine- and pyridine-based scaffolds in the synthesis of diverse heterocyclic systems, such as indolizines and quinazolines, underscores their importance in creating novel chemical entities. chemdiv.com

Table 1: Examples of Complex Molecules Synthesized from Piperidine-Pyridine Scaffolds

| Starting Scaffold Type | Reaction Type | Resulting Complex System | Reference |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Amide coupling | Modulated benzo[d]imidazole-2-one derivatives | nih.gov |

| 4-Aminopyridine | Acylation and cyclization | 1-(Pyridin-4-yl)pyrrolidin-2-one | mdpi.com |

| 4,4'-bis-(3-bromo-prop-1-yn-1-yl)-1,1'-biphenyl | Nucleophilic substitution with piperidine | 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl | nih.gov |

| (4-methylpiperidin-1-yl) | N/A | (4-methylpiperidin-1-yl)[4-(pyrrolidin-1-yl)quinazolin-6-yl]methanone | chemdiv.com |

Precursor for Advanced Linker Molecules in Chemical Synthesis

The distinct functionalities at opposite ends of the this compound molecule make it an ideal precursor for designing advanced linker molecules. Linkers are crucial components in many areas of chemistry, including drug-conjugate chemistry and materials science, where they connect different molecular units. The piperidine nitrogen can be readily functionalized to attach to one molecule, while the pyridine ring can be modified, for example, at the 2- or 6-position, to connect to a second molecule. This bifunctionality allows for the creation of linkers with well-defined lengths, rigidity, and geometries. For example, piperidine derivatives are used in the synthesis of ether-linked multi-target ligands, where the piperidine core connects two different pharmacophores. nih.gov

Role in Supramolecular Chemistry and Materials Science

The specific electronic and structural features of this compound make it a molecule of great interest in supramolecular chemistry and materials science. Its ability to engage in specific non-covalent interactions and coordinate with metal ions allows for the construction of highly ordered, functional materials.

Design of Ligands for Metal Complexation

The pyridine nitrogen atom in this compound is a classic Lewis basic site, making it an excellent ligand for coordinating with a wide variety of metal ions. researchgate.netekb.eg The carbonyl oxygen can also participate in chelation, allowing the molecule to act as a bidentate ligand in some configurations. By modifying the pyridine or piperidine rings, chemists can fine-tune the steric and electronic properties of the ligand, thereby controlling the geometry, stability, and reactivity of the resulting metal complexes. ekb.eg This has led to the synthesis of novel coordination polymers and discrete metal-organic cages. anu.edu.au The complexation of such pyridine-containing ligands with metals like silver(I), cobalt(II), and zinc(II) has been shown to produce catalysts and functional materials. researchgate.netnih.gov

Table 2: Metal Complexation with Pyridine-Based Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry/Type | Application | Reference |

| Ag(I) | Macrocyclic Pyridine-Containing Ligand | Macrocyclic Complex | Catalysis (A³-Coupling) | researchgate.net |

| Pd(II), Co(II), Cu(II), Ag(I) | Pyridyl-arylidene Schiff base | Square Planar or Tetrahedral | Antimicrobial Agents | ekb.eg |

| Mn(II), Co(II), Zn(II) | Carbodithioate and Phenanthroline | Mixed Ligand Complex | Antimicrobial Agents | nih.gov |

| Pd(II) | Ditopic Pyridyl Ligand with Anthracene Core | [Pd₂L₄]⁴⁺ Cage | Host-Guest Chemistry | anu.edu.au |

Exploitation of Non-Covalent Interactions in Self-Assembly

Supramolecular self-assembly relies on weak, directional, non-covalent interactions to build large, ordered structures from smaller molecular components. mdpi.com this compound is well-suited for this purpose due to its capacity for multiple non-covalent interactions. These include:

Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, capable of interacting with suitable hydrogen bond donors.

π-π Stacking: The electron-deficient pyridine rings can stack with each other or with other aromatic systems, an interaction that is crucial for organizing molecules in the solid state and in solution. anu.edu.au

C-H···π Interactions: The hydrogen atoms on the piperidine ring can interact with the face of the pyridine ring, further stabilizing the resulting supramolecular architectures.

These interactions are the driving forces that enable molecules to self-organize into predictable and functional assemblies, a principle that is fundamental to creating advanced materials. qucosa.deljmu.ac.uknih.gov

Integration into Novel Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of organic molecules (flexibility, functionality) with those of inorganic components (stability, electronic properties) to create materials with novel characteristics. mdpi.comresearchgate.netrsc.org this compound can be incorporated into such materials through several mechanisms. The organic component can be protonated to form a cation that acts as a counter-ion to an inorganic anionic framework, with hydrogen bonds providing structural cohesion. researchgate.net Alternatively, the pyridine nitrogen can directly coordinate with metal centers in an inorganic lattice, forming robust metal-organic frameworks (MOFs) or coordination polymers. This integration allows for precise control over the material's structure at the molecular level, opening up applications in catalysis, sensing, and electronics. researchgate.net

Future Directions and Research Challenges in Piperidin 1 Yl Pyridin 4 Yl Methanone Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For Piperidin-1-yl(pyridin-4-yl)methanone, future research will likely focus on moving beyond traditional synthesis methods towards more sustainable practices.

Green Chemistry Approaches: The principles of green chemistry advocate for the use of less hazardous chemicals and the design of energy-efficient processes. youtube.com For the synthesis of piperidine (B6355638) and pyridine (B92270) derivatives, methodologies such as microwave-assisted organic synthesis (MAOS) have shown promise in reducing reaction times and improving yields. researchgate.netnih.gov Future work could explore the application of MAOS and other green techniques, like mechanochemical synthesis using ball-milling, to the production of this compound, potentially leading to solvent-free and catalyst-free reaction conditions. rsc.orgnih.gov

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses with high atom economy are crucial for sustainable chemical manufacturing. Research into one-pot, multi-component reactions (MCRs) for constructing the piperidine or pyridine rings offers a promising strategy. researchgate.netnih.gov These reactions, by design, incorporate a majority of the reactant atoms into the final product, minimizing waste. A significant challenge lies in designing a convergent MCR that can efficiently assemble the this compound core.

Furthermore, the use of biomass as a renewable feedstock is a growing area of interest. researchgate.net The sustainable production of piperidine and pyridine from bio-based platform chemicals like furfural (B47365) has been demonstrated and could be a future direction for the synthesis of this compound, reducing reliance on fossil fuels. researchgate.netmerckgroup.com

Development of Advanced Computational Models for Precise Property Prediction

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research. For this compound, the development of sophisticated computational models is essential for understanding its behavior and designing new derivatives with tailored functionalities.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and reactivity of molecules. nanobioletters.comresearchgate.net DFT calculations can provide insights into the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies of this compound and its analogues. nanobioletters.comresearchgate.netresearchgate.net Such studies can help in understanding intermolecular interactions and predicting reactive sites. researchgate.net A challenge in this area is the selection of appropriate functionals and basis sets to achieve a balance between computational cost and accuracy, especially for larger and more complex derivatives. nanobioletters.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical tools that correlate the chemical structure of a compound with its biological activity or other properties. nih.govbohrium.com For piperidine and pyridine derivatives, QSAR models have been developed to predict various activities. researchgate.netnih.govbohrium.comnumberanalytics.com Future research could focus on building robust QSAR models for this compound derivatives to predict properties such as solubility, membrane permeability, and potential biological targets. A significant hurdle is the need for large and diverse datasets of experimentally determined properties to train and validate these models effectively. numberanalytics.com

The integration of machine learning algorithms with these computational methods can further enhance their predictive power, enabling the rapid screening of virtual libraries of this compound derivatives for desired properties. nih.govbohrium.com

Exploration of Novel Reaction Pathways and Unique Chemical Transformations

The inherent reactivity of the piperidine and pyridine rings, along with the ketone linker in this compound, provides a rich landscape for exploring novel chemical transformations.

Catalytic Functionalization: The development of new catalytic systems for the functionalization of the piperidine and pyridine cores is a key research area. bohrium.com This includes exploring late-stage functionalization, which allows for the introduction of chemical diversity at a later step in the synthetic sequence. The use of transition-metal catalysis for C-H activation could enable the direct introduction of substituents onto the heterocyclic rings, offering a more efficient alternative to traditional multi-step methods.

Unconventional Reaction Conditions: Investigating the reactivity of this compound under unconventional conditions, such as in flow reactors or under photochemical or electrochemical stimulation, could lead to the discovery of unique reaction pathways. These methods can offer advantages in terms of selectivity, safety, and scalability.

Cascade Reactions: Designing cascade reactions that involve the this compound scaffold could lead to the rapid construction of complex molecular architectures. acs.org For instance, a reaction cascade could be initiated at the ketone functionality, followed by transformations involving one or both of the heterocyclic rings. The challenge lies in controlling the regioselectivity and stereoselectivity of these complex transformations.

Integration into Emerging Fields of Chemical Technology and Material Design

The unique structural and electronic properties of this compound make it an attractive building block for the development of advanced materials and its integration into new technological applications.

Functional Polymers: The piperidine and pyridine moieties can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, pyridine-containing polymers have been investigated for applications in proton exchange membranes for fuel cells. Future research could explore the polymerization of functionalized this compound monomers to create novel polymers with tailored thermal, mechanical, or electronic properties. A related compound, (4-Aminopiperidin-1-yl)(piperidin-1-yl)methanone hydrochloride, is noted for its use in the production of polymers. mdpi.com

Materials for Nonlinear Optics (NLO): Organic molecules with donor-π-acceptor architectures can exhibit significant NLO properties. The this compound scaffold, with the electron-donating piperidine and electron-withdrawing pyridine, connected by a carbonyl group, has the potential to be a precursor for NLO materials. nih.govresearchgate.net Research could focus on synthesizing derivatives with extended π-systems and strong donor/acceptor groups to enhance their hyperpolarizability. The development of crystalline materials from these derivatives is a key challenge for practical applications in optical devices. researchgate.net

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the piperidine and pyridine rings can act as hydrogen bond acceptors or as ligands for metal ions. nih.gov This makes this compound an interesting candidate for the construction of supramolecular assemblies and MOFs. rsc.orgmerckgroup.com By modifying the scaffold with additional coordinating groups, it could be used to create porous materials with potential applications in gas storage, catalysis, or sensing. The design and synthesis of appropriate ligands based on this scaffold to achieve desired network topologies and properties remains a significant research challenge.

The following table provides a summary of the potential research directions and associated challenges:

| Research Area | Future Directions | Key Challenges |

| 7.1. Sustainable Synthesis | Microwave-assisted and mechanochemical synthesis. researchgate.netnih.govrsc.orgnih.gov One-pot multi-component reactions. researchgate.netnih.gov Use of biomass-derived feedstocks. researchgate.netmerckgroup.com | Catalyst design for MCRs. Efficient conversion of biomass. |

| 7.2. Computational Modeling | Development of accurate DFT models for property prediction. nanobioletters.comresearchgate.netresearchgate.net Construction of robust QSAR models. researchgate.netnih.govbohrium.comnumberanalytics.com Integration of machine learning for virtual screening. nih.govbohrium.com | Balancing computational cost and accuracy. nanobioletters.comresearchgate.net Availability of high-quality experimental data. numberanalytics.com |

| 7.3. Novel Reactions | Catalytic C-H functionalization of the heterocyclic rings. bohrium.com Exploration of photochemical and electrochemical reactions. Design of complex cascade reactions. acs.org | Achieving high selectivity in functionalization. Controlling complex reaction pathways. |

| 7.4. Materials & Technology | Synthesis of functional polymers. Development of nonlinear optical materials. nih.govresearchgate.net Design of ligands for supramolecular assemblies and MOFs. rsc.orgmerckgroup.comnih.gov | Achieving desired material properties. Crystal engineering for NLO and MOF applications. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for Piperidin-1-yl(pyridin-4-yl)methanone, and how do reaction conditions influence yield and purity?

Multi-step synthesis typically involves coupling piperidine and pyridine derivatives via nucleophilic substitution or amide bond formation. Key steps include:

- Step 1 : Activation of the pyridine ring at the 4-position using halogenation or directed lithiation .

- Step 2 : Reaction with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone bridge .

- Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for nucleophilic coupling) to minimize side products . Characterization via ¹H/¹³C NMR and LC-MS is essential to confirm purity (>95%) and structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography (using SHELX programs) resolves bond lengths and angles, confirming the planar geometry of the pyridine ring and the chair conformation of the piperidine moiety .

- Spectroscopic validation :

- FT-IR : C=O stretch at ~1680 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 217.1 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values) often arise from:

- Assay variability : Buffer pH (7.4 vs. 6.8) or co-solvents (DMSO >1% can denature proteins) .

- Structural analogs : Substitutions at the piperidine N-position (e.g., 4-trifluoromethyl vs. 4-methoxybenzyl) alter steric and electronic interactions with targets like kinases or GPCRs . Methodological solutions :

- Dose-response curves with triplicate measurements to ensure reproducibility .

- Molecular docking (AutoDock Vina) to predict binding modes and rationalize activity differences .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the pyridine N and hydrophobic piperidine ring) .

- MD simulations : Assess stability of ligand-target complexes (e.g., SARS-CoV-2 main protease) over 100 ns trajectories to prioritize analogs with low RMSD (<2 Å) .

- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .

Q. What experimental approaches elucidate the mechanism of action for this compound in cellular signaling pathways?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., kinases) .

- Western blotting : Monitor phosphorylation changes in downstream markers (e.g., ERK1/2 or Akt) .

- Gene knockout models : CRISPR-Cas9-edited cell lines to validate target specificity .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (d, J=5 Hz, 2H, Py-H), 3.70 (m, 4H, Piperidine-H) | |

| HRMS (ESI-TOF) | [M+H]⁺: 217.1445 (calc. 217.1450) |

Table 2 : Comparative Bioactivity of Derivatives

| Substituent | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Trifluoromethyl | MAPK1 | 12 ± 1.5 | |

| 4-Methoxybenzyl | PI3Kγ | 85 ± 6.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.